molecular formula C16H17N3S2 B4135153 N-(4-ethylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

N-(4-ethylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

Cat. No. B4135153
M. Wt: 315.5 g/mol
InChI Key: ZKIVNTBCDCRASJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine, commonly known as EPTB, is a biologically active compound that has been extensively studied for its potential applications in scientific research. EPTB belongs to the class of compounds known as thiazoles and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EPTB is not fully understood, but it is believed to involve the inhibition of protein kinase C. This enzyme is involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, EPTB may be able to modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
EPTB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation, and has been found to inhibit the growth of certain tumor cell lines. EPTB has also been found to have anti-microbial properties, and has been shown to be effective against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of EPTB is its wide range of biological activities, which makes it a useful tool for studying a variety of cellular processes. However, one limitation of EPTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on EPTB. One area of interest is the development of more efficient synthesis methods for EPTB, which could make it more widely available for scientific research. Another area of interest is the investigation of EPTB's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of EPTB and its effects on cellular processes.

Scientific Research Applications

EPTB has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. EPTB has also been found to be a potent inhibitor of protein kinase C, which plays a crucial role in many cellular processes.

properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-ethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-4-12-5-7-13(8-6-12)18-16-19-14(9-20-16)15-10(2)17-11(3)21-15/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIVNTBCDCRASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
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N-(4-ethylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
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N-(4-ethylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
Reactant of Route 4
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N-(4-ethylphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

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